5-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione” would include characteristics such as melting point, boiling point, density, and solubility. Unfortunately, such information is not available in the current search results .Scientific Research Applications
Synthesis and Characterization
- A notable study describes the synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives, highlighting a facile and convenient one-step route to a new derivative of these molecules. This synthesis method yields compounds with significant therapeutic importance, offering a new path into the variety of 1,3-diaryl-5-hydroxy-2,4-dioxo pyrimido[4,5-b]quinolines (Nandha Kumar et al., 2001).
Application in Medicinal Chemistry
- Research on the pyranopyrimidine core, a key precursor for medicinal and pharmaceutical industries, has intensified, with a focus on its broader synthetic applications and bioavailability. The development of substituted pyrano[2,3-d]pyrimidindione derivatives through a one-pot multicomponent reaction using diversified hybrid catalysts has been extensively investigated, indicating the scaffold's wide range of applicability (Parmar et al., 2023).
Biologically Active Compounds
- Pyrimidine derivatives have been identified as suitable objects for utilizing as exquisite sensing materials due to their ability to form both coordination as well as hydrogen bonds, making them appropriate for use as sensing probes. This highlights the compound's utility beyond its biological and medicinal applications, expanding its use into the domain of optical sensors (Jindal & Kaur, 2021).
Corrosion Inhibitors
- Quinoline derivatives, including those related to the specified compound, have been widely used as anticorrosive materials. These derivatives show good effectiveness against metallic corrosion due to their high electron density and ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma et al., 2020).
Optoelectronic Materials
- The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as of great value for the creation of novel optoelectronic materials. This research suggests that such compounds can be utilized in the development of materials for organic light-emitting diodes, including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials (Lipunova et al., 2018).
Properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c17-12-11(8-14-13(18)15-12)21(19,20)16-7-3-5-9-4-1-2-6-10(9)16/h1-2,4,6,8H,3,5,7H2,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVXUXNHDFMZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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